REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]2[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[CH:12][C:11]=2[NH:20]C(=O)C(C)(C)C)=[O:9])[CH:5]=[CH:6][CH:7]=1.Cl>O1CCOCC1>[NH2:20][C:11]1[CH:12]=[C:13]([O:18][CH3:19])[C:14]([O:16][CH3:17])=[CH:15][C:10]=1[C:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)=[O:9]
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Name
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N-{2-[(3-bromophenyl)carbonyl]-4,5-dimethoxyphenyl}-2,2-dimethylpropanamide
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Quantity
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7.9 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)C(=O)C1=C(C=C(C(=C1)OC)OC)NC(C(C)(C)C)=O
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Name
|
|
Quantity
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9.55 g
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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1,4-dioxane was removed in vacuum
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Type
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ADDITION
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Details
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the residue was diluted with water (100 mL) and EtOAc (100 mL)
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (80 mL×3)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=C1)OC)OC)C(=O)C1=CC(=CC=C1)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |